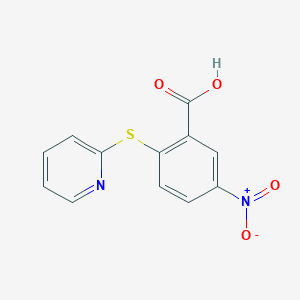

5-Nitro-2-(pyridin-2-ylthio)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitro-2-(pyridin-2-ylthio)benzoic acid is an organic compound with the molecular formula C12H8N2O4S. It is characterized by the presence of a nitro group, a pyridine ring, and a benzoic acid moiety, making it a versatile compound in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyridin-2-ylthio)benzoic acid typically involves the nitration of 2-(pyridin-2-ylthio)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Key Reaction Conditions:

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro regioselectivity |

| Purification | Recrystallization or chromatography | High-purity product |

Reduction of the Nitro Group

The nitro group undergoes bioreduction to form reactive intermediates (e.g., nitroso or hydroxylamine derivatives). This is critical for biological activity but also facilitates further synthetic modifications:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in H₂ atmosphere reduces –NO₂ to –NH₂.

-

Chemical Reduction : SnCl₂/HCl or Fe/HCl in ethanol yields the corresponding amine.

Example Reaction:

5-Nitro-2-(pyridin-2-ylthio)benzoic acidEtOHH2,Pd/C5-Amino-2-(pyridin-2-ylthio)benzoic acid

Nucleophilic Substitution at Sulfur

The pyridin-2-ylthio (–S–C₅H₄N) group participates in nucleophilic substitutions. For example:

-

Alkylation : Reacts with alkyl halides (R–X) to form sulfonium salts.

-

Oxidation : H₂O₂ or mCPBA converts –S– to sulfoxide (–SO–) or sulfone (–SO₂–) .

Comparative Reactivity:

| Electrophile | Product | Conditions |

|---|---|---|

| CH₃I | Sulfonium methyl derivative | DMF, 25°C, 12 h |

| mCPBA | Sulfoxide | DCM, 0°C → RT |

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization:

Case Study from :

Reaction of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid with 4-fluorobenzylamine using EDCI/HOBT yielded an amide (IC₅₀ = 381 nM for CXCR2 antagonism) .

Coordination Chemistry

The pyridine nitrogen and carboxylate oxygen can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). This property is exploited in catalysis or materials science.

Example Complexation:

5-Nitro-2-(pyridin-2-ylthio)benzoic acid+Cu(NO₃)₂→Cu(II) complex (tetrahedral geometry)

Biological Activity Mechanisms

The compound’s bioactivity involves:

-

Nitro Reduction : Generates reactive oxygen species (ROS) or DNA-alkylating agents.

-

Enzyme Inhibition : Competes with carboxylate-binding enzymes (e.g., cyclooxygenase) .

Thermal and pH Stability

| Condition | Observation | Source |

|---|---|---|

| Acidic (pH < 3) | Carboxylic acid protonated | |

| Basic (pH > 10) | Deprotonation; nitro group stable | |

| Heating (150°C) | Decomposition to CO₂ + pyridine |

Wissenschaftliche Forschungsanwendungen

Key Reactions

- Oxidation : The sulfur atom may undergo oxidation to form sulfoxides or sulfones.

- Reduction : Carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

- Substitution : Electrophilic substitution can occur on the aromatic rings, allowing for further functionalization.

Medicinal Chemistry

5-Nitro-2-(pyridin-2-ylthio)benzoic acid has been explored for its potential as a pharmacophore due to its ability to interact with various biological targets.

Therapeutic Potential

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis .

Biological Studies

In vitro studies have demonstrated that this compound can modulate cellular pathways critical for maintaining homeostasis.

Case Study: Cancer Cell Lines

A notable study investigated the efficacy of this compound against engineered lymphoma cells. It was found to inhibit cell proliferation and induce apoptosis by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1 .

Environmental Applications

Beyond medicinal uses, this compound has been evaluated for its environmental impact. Studies have assessed its behavior in aquatic systems, focusing on its potential effects on ecosystems and degradation pathways.

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory properties; potential as NSAID alternative | |

| Biological Studies | Induces apoptosis in cancer cells; inhibits proliferation | |

| Environmental Impact | Evaluated for toxicity in aquatic systems |

Wirkmechanismus

The mechanism of action of 5-Nitro-2-(pyridin-2-ylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and benzoic acid moiety can also contribute to the compound’s binding affinity and specificity towards target proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Nitro-2-(pyridin-2-ylthio)benzaldehyde

- 5-Nitro-2-(pyridin-2-ylthio)benzonitrile

- 5-Nitro-2-(pyridin-2-ylthio)benzamide

Uniqueness

5-Nitro-2-(pyridin-2-ylthio)benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro group and the pyridine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Biologische Aktivität

5-Nitro-2-(pyridin-2-ylthio)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and a pyridine ring, which contribute to its unique chemical properties and biological activities. The presence of these functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Target Interaction : The compound may bind to specific proteins or enzymes, influencing various cellular pathways. For instance, studies have shown that it can inhibit bacterial RNA polymerase, an essential enzyme for bacterial survival .

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It has been evaluated against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria are shown in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 16 |

| Escherichia coli | 32 |

These results underscore the compound's potential as a lead in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. For example, a study demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the nitro group or the pyridine ring can significantly alter its potency and selectivity. For instance:

- Substitution Effects : The introduction of electron-withdrawing groups enhances antibacterial activity by increasing the acidity of the benzoic acid moiety .

- Hydrophobic Interactions : The balance between hydrophilicity and hydrophobicity plays a crucial role in membrane permeability and overall bioactivity .

Case Studies and Research Findings

- Antiplasmodial Activity : In a study involving derivatives of pyridine compounds, this compound was found to exhibit promising antiplasmodial activity against Plasmodium falciparum, with specific derivatives showing enhanced efficacy .

- Photoaffinity Labeling : A related study utilized photoaffinity labeling techniques to explore the binding interactions of similar compounds with chloride channels in human red blood cells, providing insights into their mechanism of action .

- Antiviral Potential : Recent literature suggests that compounds containing pyridine rings can possess antiviral properties, indicating a broader scope for this compound in therapeutic applications against viral infections .

Eigenschaften

IUPAC Name |

5-nitro-2-pyridin-2-ylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S/c15-12(16)9-7-8(14(17)18)4-5-10(9)19-11-3-1-2-6-13-11/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXBAMZFFDFXKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.